

spectroscopic comparison of Cbz-cycloleucine and its derivatives

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Compound of Interest

Compound Name: 1-(Cbz-amino)cyclopentanecarboxylic acid

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A Spectroscopic Comparison of Cbz-Cycloleucine and Its Derivatives

This guide provides a detailed spectroscopic comparison of the non-proteinogenic amino acid cycloleucine, its N-benzyloxycarbonyl (Cbz) protected form, Cbz-cycloleucine, and a common derivative, Cbz-cycloleucine methyl ester. The objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis of their key spectroscopic features, supported by experimental data for the parent compound and well-established principles for its derivatives.

Introduction

Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a non-metabolizable amino acid analog that serves as an inhibitor of nucleic acid methylation.^[1] In synthetic chemistry, particularly in peptide synthesis, the protection of its amino group is a critical step to ensure selective amide bond formation. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.^{[2][3]}

This guide focuses on the spectroscopic differences between cycloleucine, Cbz-cycloleucine, and Cbz-cycloleucine methyl ester, providing a basis for their identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cycloleucine, Cbz-cycloleucine, and Cbz-cycloleucine methyl ester. Data for cycloleucine is based on experimental findings, while the data for its Cbz-derivatives are predicted based on the known spectroscopic behavior of the constituent functional groups.

Table 1: ^1H NMR Data Comparison (Predicted for Derivatives)

Compound	Chemical Shift (δ) and Multiplicity	Assignment
Cycloleucine	~1.8-2.2 ppm (m)	8H, -CH ₂ - of cyclopentane ring[4]
(Solvent Dependent)	2H, -NH ₂	
(Solvent Dependent)	1H, -COOH	
Cbz-cycloleucine	~1.6-2.4 ppm (m)	8H, -CH ₂ - of cyclopentane ring
~5.1 ppm (s)	2H, -O-CH ₂ -Ph	
~7.3-7.4 ppm (m)	5H, Aromatic protons of Cbz group	
~7.5 ppm (s, broad)	1H, -NH-	
~12.0 ppm (s, broad)	1H, -COOH	
Cbz-cycloleucine methyl ester	~1.6-2.4 ppm (m)	8H, -CH ₂ - of cyclopentane ring
~3.7 ppm (s)	3H, -O-CH ₃	
~5.1 ppm (s)	2H, -O-CH ₂ -Ph	
~7.3-7.4 ppm (m)	5H, Aromatic protons of Cbz group	
~7.5 ppm (s, broad)	1H, -NH-	

Table 2: ^{13}C NMR Data Comparison (Predicted for Derivatives)

Compound	Chemical Shift (δ)	Assignment
Cycloleucine	~24 ppm	2C, -CH ₂ - of cyclopentane ring
~36 ppm	2C, -CH ₂ - of cyclopentane ring	
~68 ppm	1C, Quaternary C of cyclopentane ring	
~178 ppm	1C, -COOH	
Cbz-cycloleucine	~24 ppm	2C, -CH ₂ - of cyclopentane ring
~37 ppm	2C, -CH ₂ - of cyclopentane ring	
~67 ppm	1C, Quaternary C of cyclopentane ring	
~67.5 ppm	1C, -O-CH ₂ -Ph	
~128-136 ppm	Aromatic carbons of Cbz group	
~156 ppm	1C, Urethane C=O	
~177 ppm	1C, -COOH	
Cbz-cycloleucine methyl ester	~24 ppm	2C, -CH ₂ - of cyclopentane ring
~37 ppm	2C, -CH ₂ - of cyclopentane ring	
~52 ppm	1C, -O-CH ₃	
~67 ppm	1C, Quaternary C of cyclopentane ring	
~67.5 ppm	1C, -O-CH ₂ -Ph	
~128-136 ppm	Aromatic carbons of Cbz group	
~156 ppm	1C, Urethane C=O	
~175 ppm	1C, -COOCH ₃	

Table 3: IR Spectroscopy Data Comparison (Predicted for Derivatives)

Compound	Characteristic Absorption (cm ⁻¹)	Functional Group
Cycloleucine	3100-2800 (broad)	N-H and O-H stretches
~1640	N-H bend	
~1550	C=O stretch (carboxylate)	
Cbz-cycloleucine	3300 (broad)	O-H stretch (carboxylic acid)
~3300	N-H stretch (urethane)	
3100-3000	Aromatic C-H stretch	
2950-2850	Aliphatic C-H stretch	
~1715	C=O stretch (carboxylic acid)	
~1690	C=O stretch (urethane)	
Cbz-cycloleucine methyl ester	~3300	N-H stretch (urethane)
3100-3000	Aromatic C-H stretch	
2950-2850	Aliphatic C-H stretch	
~1740	C=O stretch (ester)	
~1695	C=O stretch (urethane)	

Table 4: Mass Spectrometry Data Comparison (Predicted for Derivatives)

Compound	Molecular Weight	Expected [M+H] ⁺ (ESI)	Key Fragmentation Pattern
Cycloleucine	129.16 g/mol	130.08	Loss of COOH (m/z 84) is a major fragment.[5]
Cbz-cycloleucine	263.29 g/mol	264.12	Loss of benzyl group (m/z 91), loss of benzyloxycarbonyl group (m/z 108), decarboxylation.
Cbz-cycloleucine methyl ester	277.32 g/mol	278.14	Loss of methoxy group (m/z 31), loss of benzyl group (m/z 91), loss of benzyloxycarbonyl group (m/z 108).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. For Cbz-protected compounds, CDCl₃ or DMSO-d₆ are common choices, while D₂O is suitable for the unprotected amino acid.[6]
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to cover the range of -2 to 14 ppm.

- Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- The relaxation delay should be set to 1-2 seconds.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

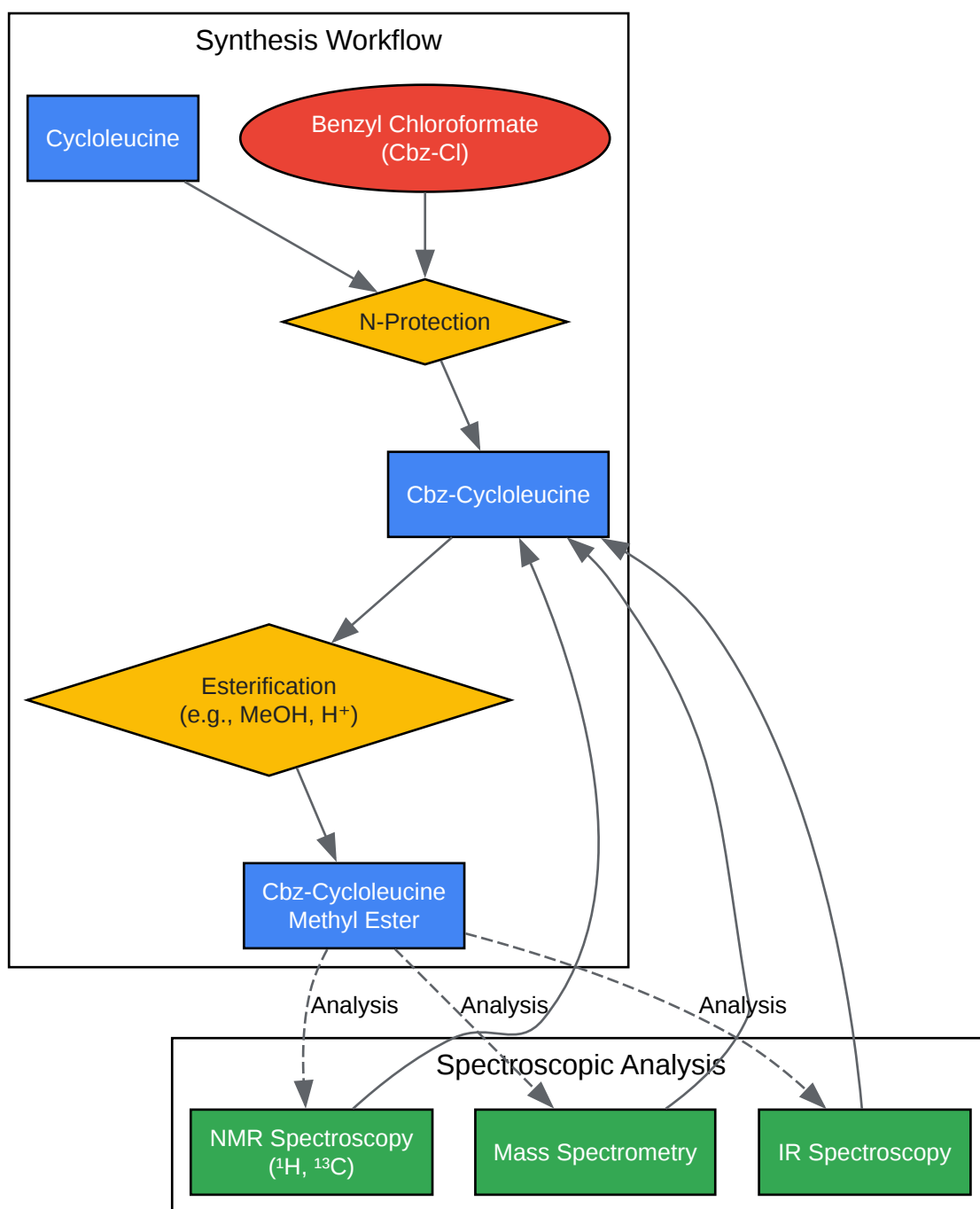
- Sample Preparation (Solid Samples):
 - KBr Pellet Method: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. [\[7\]](#)
 - Nujol Mull Method: Grind a small amount of the solid sample to a fine powder in a mortar and pestle. Add a few drops of Nujol (mineral oil) and mix to form a paste (mull). Spread the mull between two KBr or NaCl plates. [\[8\]](#)[\[9\]](#)
- Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or KBr pellet without sample).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- **Ionization Method:**
 - **Electrospray Ionization (ESI):** This is a soft ionization technique suitable for polar molecules like amino acids and their derivatives. It typically produces protonated molecules $[M+H]^+$ with minimal fragmentation.[\[10\]](#)[\[11\]](#)
 - **Electron Impact (EI):** This is a hard ionization technique that can provide detailed fragmentation patterns, which are useful for structural elucidation. However, the molecular ion peak may be weak or absent for some compounds.[\[12\]](#)
- **Instrumentation:** Introduce the sample into a mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).
- **Data Acquisition:**
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragment ions.

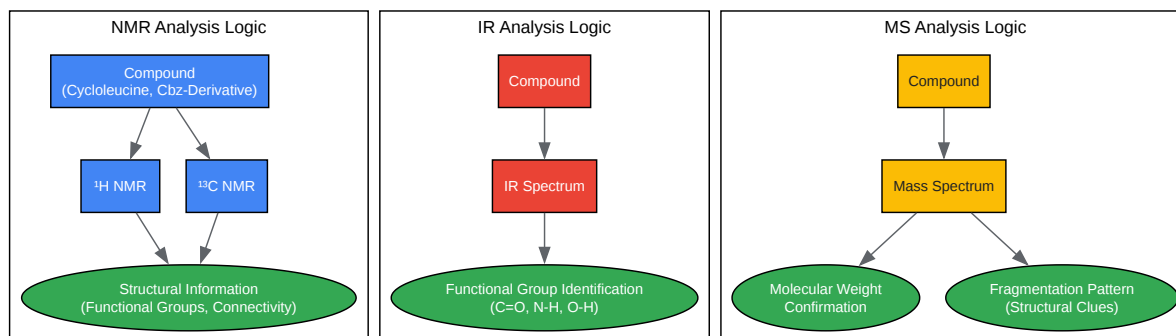
Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of Cbz-cycloleucine and its methyl ester derivative.



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Caption: Synthetic and analytical workflow diagram.



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Caption: Spectroscopic analysis logical relationship.

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